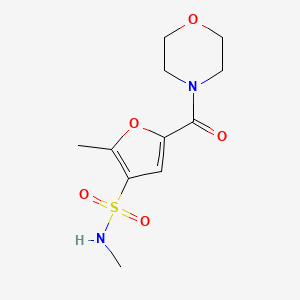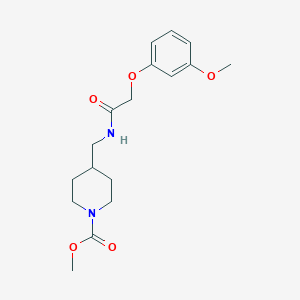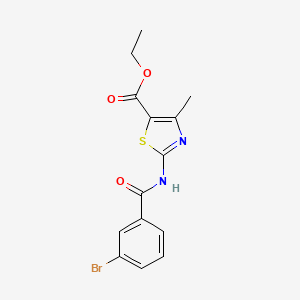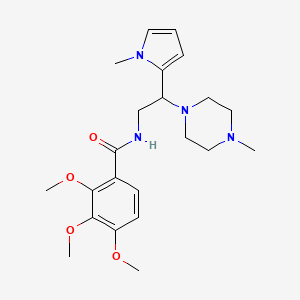![molecular formula C17H15FN2O3S2 B2572608 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 895469-64-4](/img/structure/B2572608.png)
3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide” is a complex organic molecule. It contains a propanamide group, a fluorophenyl group, a sulfonyl group, and a methylbenzothiazole group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could impact its solubility, while the aromatic rings could affect its stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of benzo[d]thiazol and related compounds, often focusing on achieving high yields and specific properties through various chemical reactions. For instance, compounds derived from benzo[d]thiazol-2-yl and related sulfonamide moieties have been synthesized for potential applications in medicinal chemistry and biology. These efforts include the synthesis of sulfonamide derivatives containing azole moieties as anticonvulsant agents and the creation of sulfone derivatives with antibacterial activities against specific pathogens (Farag et al., 2012), (Shi et al., 2015).
Biological Activities and Potential Applications
Anticonvulsant and Antimicrobial Properties : Certain derivatives of benzo[d]thiazol, especially those incorporating sulfonamide groups, have shown significant anticonvulsant activities and protective effects against induced convulsions. Furthermore, these compounds have also demonstrated promising antimicrobial properties, offering a basis for the development of new therapeutic agents targeting specific bacterial and fungal pathogens (Farag et al., 2012).
Antibacterial Activity Against Agricultural Pathogens : Sulfone derivatives, particularly those with 1,3,4-oxadiazole moieties, have been identified with good antibacterial activities against rice bacterial leaf blight. These findings suggest potential applications in agriculture, especially in developing more effective treatments for plant diseases and enhancing crop resistance to pathogens (Shi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-2-7-14-15(10-11)24-17(19-14)20-16(21)8-9-25(22,23)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQLEHWITVWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)
![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)


![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)

